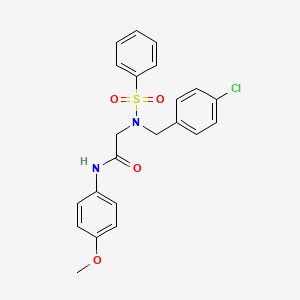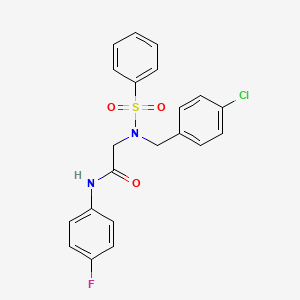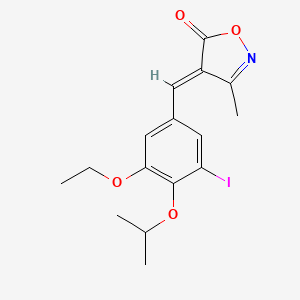![molecular formula C23H16BrFN2O B3437329 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B3437329.png)
6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide
Overview
Description
6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide is a quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
The synthesis of 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of 6-bromoquinoline with a boronic acid derivative of the desired phenyl group under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .
Chemical Reactions Analysis
6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This compound could potentially be explored for similar therapeutic applications.
Biological Research: It can be used as a probe to study various biological processes and pathways due to its unique structural features.
Industrial Applications: Quinoline derivatives are used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide is not fully understood. quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. They can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Comparison with Similar Compounds
6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives such as:
6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Known for its antiproliferative activity against cancer cells.
6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Also exhibits potent antiproliferative activity.
These compounds share similar structural features but differ in their specific substituents, which can significantly impact their biological activities and applications.
Properties
IUPAC Name |
6-bromo-N-[(4-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrFN2O/c24-17-8-11-21-19(12-17)20(13-22(27-21)16-4-2-1-3-5-16)23(28)26-14-15-6-9-18(25)10-7-15/h1-13H,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPVRHWXMFLLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B3437277.png)
![1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B3437279.png)



![N~2~-cyclohexyl-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3437302.png)

![N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B3437315.png)
![3-(4-methylphenyl)-4-[(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B3437321.png)

![3-({4-[(2-bromophenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B3437337.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea](/img/structure/B3437339.png)
